molecular formula C12H14N4O2S B2873707 2-hydrazino-N-(3-methylphenyl)pyridine-3-sulfonamide CAS No. 1155079-36-9

2-hydrazino-N-(3-methylphenyl)pyridine-3-sulfonamide

Cat. No. B2873707
CAS RN: 1155079-36-9
M. Wt: 278.33
InChI Key: SIBJDUSNOCJZBU-UHFFFAOYSA-N
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Description

2-hydrazino-N-(3-methylphenyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C12H14N4O2S and a molecular weight of 278.33. It is a derivative of hydrazinopyridines, which have been actively investigated as precursors in the synthesis of products having biological activity .


Synthesis Analysis

Hydrazinopyridines can be synthesized by several methods, two of which are substitution of halogens by a hydrazino group and reduction of the corresponding diazonium salts . An effective method for the production of substituted hydrazinopyridines is the reaction of halopyridines with hydrazine hydrate .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds, particularly pyrazolopyridines. These structures are significant due to their similarity to purine bases, which are fundamental components of DNA and RNA. The versatility in the substitution pattern at different positions allows for the creation of a multitude of derivatives with potential biological activities .

Antimalarial Agents

Derivatives of the compound have been explored for their antimalarial properties. Through virtual screening and molecular docking methods, certain sulfonamide-bearing triazolopyridines have shown promise as inhibitors of the falcipain-2 enzyme, crucial for the survival of the malaria parasite .

properties

IUPAC Name

2-hydrazinyl-N-(3-methylphenyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-9-4-2-5-10(8-9)16-19(17,18)11-6-3-7-14-12(11)15-13/h2-8,16H,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBJDUSNOCJZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(N=CC=C2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydrazino-N-(3-methylphenyl)pyridine-3-sulfonamide

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